N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine
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Overview
Description
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a dimethylamino group, which contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine typically involves a diazotization reaction followed by coupling with glycine. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with glycine under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade aniline derivatives and nitrous acid.
Efficient Coupling: Employing optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The dimethylamino group enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or reacting with other chemicals in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: An azo dye used for staining lipids.
Uniqueness
N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and application properties compared to other azo dyes.
Properties
CAS No. |
4238-39-5 |
---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N4O3/c1-21(2)15-9-7-14(8-10-15)20-19-13-5-3-12(4-6-13)17(24)18-11-16(22)23/h3-10H,11H2,1-2H3,(H,18,24)(H,22,23) |
InChI Key |
CJWMQZHWLJMCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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